molecular formula C8H16N2O2 B3257074 6-Acetamidohexanamide CAS No. 2827-32-9

6-Acetamidohexanamide

Cat. No.: B3257074
CAS No.: 2827-32-9
M. Wt: 172.22 g/mol
InChI Key: DKTLRYBPEORJBF-UHFFFAOYSA-N
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Description

6-Acetamidohexanamide is a biochemical used for proteomics research . It has a molecular formula of C8H16N2O2 and a molecular weight of 172.22 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.22 . More detailed physical and chemical properties would require laboratory analysis.

Scientific Research Applications

Electrochemical Analysis and Quality Control

6-Acetamidohexanamide derivatives, like paracetamol, have been extensively studied for their electroactive properties. An important application is in the development of electrochemical methods for quality control in pharmaceutical formulations. For instance, screen-printed electrodes modified with carbon nanotubes have been utilized for the voltammetric analysis of paracetamol, demonstrating significant potential for reproducible determination in quality control processes (Fanjul-Bolado et al., 2009).

Alzheimer's Disease Research

Thiazole acetamide derivatives, related to this compound, have shown potential in Alzheimer's disease (AD) management. These compounds, including this compound analogs, have demonstrated in vitro inhibitory activities against enzymes relevant to AD, like acetylcholinesterase. Their ability to inhibit β-secretase and Aβ aggregation further confirms their multifactorial benefits in AD research (Sun et al., 2016).

Development of New Pharmaceutical Agents

The synthesis and characterization of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have led to their evaluation for various biological activities, such as antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, contributing to the discovery of potential new pharmaceutical agents (Khan et al., 2019).

Analgesic Drug Development

Adamantyl analogs of paracetamol, closely related to this compound, have been synthesized and evaluated for their analgesic properties. These compounds, such as 6a/b, have been found to exhibit selective antagonistic activity against TRPA1 channels, suggesting their potential as potent analgesic drugs (Fresno et al., 2014).

Anticancer Drug Development

The development of tumor-targeted delivery systems using substituted acetylated lysine prodrugs of 6-diazo-5-oxo-l-norleucine (DON), which is structurally related to this compound, has shown promising results in anticancer therapy. These prodrugs are designed for preferential activation over DON in tumor cells, indicating a potential new treatment approach for various cancers (Tenora et al., 2019).

Properties

IUPAC Name

6-acetamidohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTLRYBPEORJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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